COUMARIN, 4-HYDROXY-3-(o-TOLYL)-
CAS No.: 73791-18-1
Cat. No.: VC20616322
Molecular Formula: C16H12O3
Molecular Weight: 252.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73791-18-1 |
|---|---|
| Molecular Formula | C16H12O3 |
| Molecular Weight | 252.26 g/mol |
| IUPAC Name | 4-hydroxy-3-(2-methylphenyl)chromen-2-one |
| Standard InChI | InChI=1S/C16H12O3/c1-10-6-2-3-7-11(10)14-15(17)12-8-4-5-9-13(12)19-16(14)18/h2-9,17H,1H3 |
| Standard InChI Key | VQGWOYFTFPZGBZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C2=C(C3=CC=CC=C3OC2=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Coumarin, 4-hydroxy-3-(o-tolyl)-, systematically named 4-hydroxy-3-(2-methylphenyl)chromen-2-one, belongs to the coumarin family of benzopyrone derivatives. Its IUPAC name reflects the hydroxyl group at position 4 and the o-tolyl substituent at position 3 on the coumarin scaffold . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₂O₃ | |
| Molecular Weight | 252.26 g/mol | |
| CAS Registry Number | 73791-18-1 | |
| SMILES | CC1=CC=CC=C1C2=C(C3=CC=CC=C3OC2=O)O | |
| InChIKey | VQGWOYFTFPZGBZ-UHFFFAOYSA-N |
Tautomerism and Electronic Structure
The compound exhibits keto-enol tautomerism, common to 4-hydroxycoumarins. The enol form dominates in solution due to intramolecular hydrogen bonding between the hydroxyl group and the lactone carbonyl . Density functional theory (DFT) calculations predict planar geometry, with the o-tolyl group inducing slight steric hindrance, influencing reactivity at the 3-position .
Synthetic Methodologies
Core Synthesis from 4-Hydroxycoumarin
The primary route involves Friedel-Crafts alkylation of 4-hydroxycoumarin with o-tolyl magnesium bromide, followed by acid-catalyzed cyclization . Alternative methods include:
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Stepwise Acylation-Cyclization:
Functionalization Strategies
Derivatives are synthesized via:
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Schiff Base Formation: Reaction with o-tolualdehyde yields imine intermediates, which undergo cyclization with mercaptoacetic acid to form thiazolidinone-fused coumarins .
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O-Acylation: Acetylation of the 4-hydroxy group using acetic anhydride enhances solubility for pharmacological assays .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
Nuclear Magnetic Resonance (NMR)
¹H-NMR (CDCl₃, δ ppm):
¹³C-NMR:
Reactivity and Derivative Formation
Electrophilic Substitution
The electron-rich coumarin ring facilitates electrophilic attacks at positions 6 and 8. Nitration studies show preferential substitution at C-6 when reacted with nitric acid/sulfuric acid .
Cyclocondensation Reactions
Reaction with mercaptoacetic acid produces thiazolidinone hybrids (e.g., N-[4-oxo-2-(o-tolyl)thiazolidin-3-yl]-2-[(coumarin-4-yl)oxy]acetamide), confirmed by MS and elemental analysis . These derivatives exhibit enhanced bioactivity compared to the parent compound .
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